5-Tert-butyl-7-hydrazinyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with tert-butyl hydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)
Uniqueness
(5-tert-Butyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
Molecular Formula |
C16H19N5 |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
InChI |
InChI=1S/C16H19N5/c1-16(2,3)13-9-14(20-17)21-15(19-13)12(10-18-21)11-7-5-4-6-8-11/h4-10,20H,17H2,1-3H3 |
InChI Key |
VCSLETRDLIWDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
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